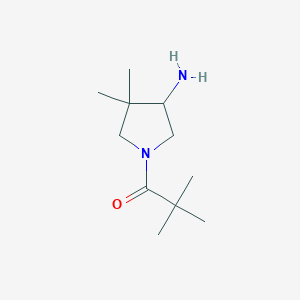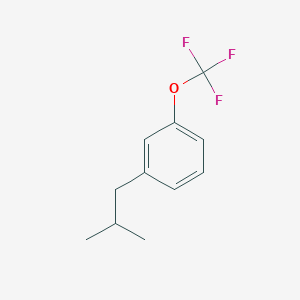
1-(2-Methylpropyl)-3-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylpropyl)-3-(trifluoromethoxy)benzene is an organic compound characterized by the presence of a trifluoromethoxy group and a 2-methylpropyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Methylpropyl)-3-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with 2-methylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethoxy reagents under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation followed by purification processes such as distillation or recrystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Methylpropyl)-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of corresponding alcohols or hydrocarbons.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide, potassium tert-butoxide, elevated temperatures.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, hydrocarbons.
Substitution: Compounds with different functional groups replacing the trifluoromethoxy group.
Aplicaciones Científicas De Investigación
1-(2-Methylpropyl)-3-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery due to its unique structural features and potential pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism by which 1-(2-Methylpropyl)-3-(trifluoromethoxy)benzene exerts its effects depends on its interaction with molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological membranes or proteins. This interaction can modulate the activity of enzymes, receptors, or other molecular targets, leading to various biological effects.
Comparación Con Compuestos Similares
1-(2-Methylpropyl)-4-(trifluoromethoxy)benzene: Similar structure but with the trifluoromethoxy group in a different position on the benzene ring.
1-(2-Methylpropyl)-3-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness: 1-(2-Methylpropyl)-3-(trifluoromethoxy)benzene is unique due to the specific positioning of the trifluoromethoxy group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The presence of the trifluoromethoxy group also imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H13F3O |
|---|---|
Peso molecular |
218.21 g/mol |
Nombre IUPAC |
1-(2-methylpropyl)-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C11H13F3O/c1-8(2)6-9-4-3-5-10(7-9)15-11(12,13)14/h3-5,7-8H,6H2,1-2H3 |
Clave InChI |
AFWVAQIIJPBXSP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=CC(=CC=C1)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-([1-(Bromomethyl)cyclobutyl]methyl)furan](/img/structure/B13184492.png)
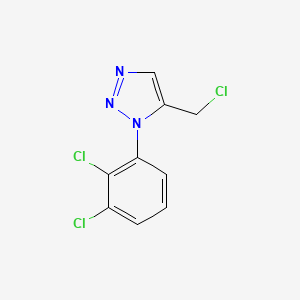
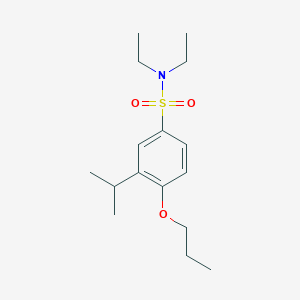

![2-[(Azetidin-1-yl)methyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid](/img/structure/B13184513.png)
![1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-2-azaspiro[3.4]octane](/img/structure/B13184514.png)
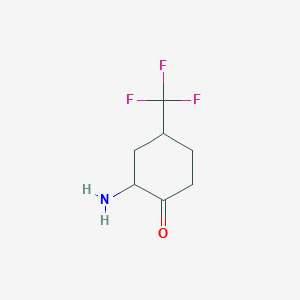
![Methyl 7,7-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13184533.png)
![2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methoxy-2-phenylpropanoic acid](/img/structure/B13184538.png)
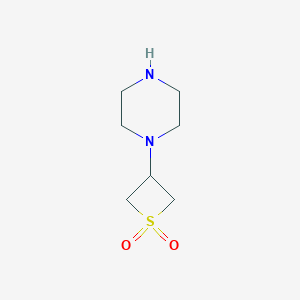
![N-[6-(Aminomethyl)pyridin-2-YL]-2-methylpropanamide](/img/structure/B13184550.png)


